molecular formula C10H16O B1221253 (+)-trans-Limonene oxide CAS No. 6909-30-4

(+)-trans-Limonene oxide

Cat. No. B1221253
CAS RN: 6909-30-4
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-BBBLOLIVSA-N
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Description

Synthesis Analysis

The synthesis of (+)-trans-limonene oxide often involves the epoxidation of limonene using different catalysts and oxidizing agents. A noteworthy method includes the alternating copolymerization of limonene oxide and carbon dioxide using beta-diiminate zinc acetate catalysts, which exhibits high selectivity for the trans isomer, producing regioregular polycarbonate with >99% carbonate linkages (Byrne et al., 2004). Additionally, efficient epoxide hydrolase-catalyzed resolutions of (+)- and (-)-cis/trans-limonene oxides have been explored for the synthesis of enantiomerically pure compounds, demonstrating the versatility and efficiency of biocatalytic methods in producing these epoxides (Ferrandi et al., 2015).

Molecular Structure Analysis

The molecular structure of (+)-trans-limonene oxide is characterized by its cyclic epoxide ring, which is a key functional group that imparts reactivity towards nucleophilic opening. Studies on conformational preferences and vibrational circular dichroism have provided insights into the structural aspects and stability of this molecule (Moreno et al., 2009).

Chemical Reactions and Properties

(+)-trans-Limonene oxide undergoes various chemical reactions, including ring-opening, polymerization, and isomerization. Its reactivity has been exploited in synthesizing polyfunctional derivatives and polymers, as well as in acaricidal activities against certain pests (Startseva et al., 2001). The compound's ability to react with carbon dioxide to form polycarbonates highlights its potential in contributing to the bioeconomy and sustainable chemistry practices (Parrino et al., 2018).

Scientific Research Applications

  • Allergenic Potential and Sensitization Studies :

    • Karlberg, Magnusson, and Nilsson (1992) found that the sensitizing potential of d-limonene, closely related to (+)-trans-Limonene oxide, increases with prolonged air exposure. They identified potent sensitizers formed from d-limonene upon air oxidation, including a mixture of cis and trans isomers of (+)-limonene oxide (Karlberg, Magnusson, & Nilsson, 1992).
  • Applications in Polymer Chemistry :

    • Byrne, Allen, Lobkovsky, and Coates (2004) reported on the alternating copolymerization of (R)- or (S)-limonene oxide and CO2 using zinc acetate catalysts. They achieved high selectivity for the trans isomer, resulting in the production of regioregular polycarbonate (Byrne, Allen, Lobkovsky, & Coates, 2004).
  • Chemical Synthesis and Separation Techniques :

    • Steiner, Ivison, Goralski, et al. (2002) demonstrated a method for the kinetic separation of commercially available cis- and trans-limonene epoxide. They used nucleophilic amines to selectively open the epoxide ring of the trans-isomer, enabling the recovery of cis-(R)-limonene oxide in high yield (Steiner, Ivison, Goralski, et al., 2002).
  • Biocatalytic Applications :

    • Ferrandi, Marchesi, Annovazzi, et al. (2015) explored the biocatalytic resolution of (+)-cis/trans limonene oxide using epoxide hydrolases. They optimized conditions for selective ring-opening reactions, enabling the preparation of all limonene oxide enantiomers (Ferrandi, Marchesi, Annovazzi, et al., 2015).
  • Pesticidal Applications :

    • Ferrarini, Duarte, da Rosa, et al. (2008) studied the acaricidal activity of limonene, limonene oxide, and derivatives on Rhipicephalus (Boophilus) microplus. They found high lethality rates to larvae at certain doses, indicating potential use in pest control (Ferrarini, Duarte, da Rosa, et al., 2008).

Safety And Hazards

When handling metal oxide nanoparticles, personal protective equipment should be used as required. Adequate ventilation should be ensured, dust formation should be avoided, and they should not be released into the environment .

Future Directions

Lignin valorization is one of the foremost challenges in current biorefinery research. One promising valorization route is the conversion of lignin into chemicals. This involves disassembling the lignin structure into its phenolic building blocks, which can further be transformed into targeted end products .

properties

IUPAC Name

(1S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-BBBLOLIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@@H](C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219128
Record name ans-d-Limonene oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-trans-Limonene oxide

CAS RN

6909-30-4
Record name (+)-trans-Limonene oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6909-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-d-Limonene oxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ans-d-Limonene oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIMONENE OXIDE, TRANS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VUQ1B30IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mechanically stirred mixture of 1 kg. (7.3 mol.) of d-limonene (7.3 mol.) and sodium carbonate (310.6 g) was cooled to 0°-10° C., and treated with 1.61 kg. (9.1 mol.) 40% peracetic acid by dropwise addition. After the addition was complete, the reaction mixture was stirred for another 45 min., washed with ice water, sodium carbonate, and brine. The oil was dried over magnesium sulfate, and distilled to give recovered limonene (30 g), the cis-epoxide (257 g) and trans-epoxide (296 g), and diepoxide (82 g).
Quantity
7.3 mol
Type
reactant
Reaction Step One
Quantity
310.6 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
9.1 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzothiazole, an aromatic sulfonazole, was obtained from Sigma-Aldrich in a 96% formulation, catalog No.1-133-8. Carvone, a 6-carbon ring terpene with ketone on the ring, in particular, (2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one, was obtained from Sigma-Aldrich in a 98% formulation, catalog No. 12393-1. Cis-jasmone, a terpene with the chemical name 3- methyl-2-(2-pentenyl)-2-cylco-penten-1-one, was obtained from Sigma-Aldrich in a 90% formulation, catalog No. 277444. Limonene, a terpene, was obtained in a 97% mixture of cis and trans forms of limonene oxide, chemica name 1-methyl-4-(1-methylethenyl) cylcohexene, from Sigma-Aldrich, catalog No. 21832-4. Cinieole, a terpene with the chemical name 1,3,3-trimethyl-2- oxabicyclo-(2.2.2)octane, was obtained from Sigma-Aldrich in a 99% formulation, catalog No. C8060-1. Trans-cinnamaldehye, an aromatic aldehyde with the chemical name 3-phyl-2-propenal was obtained from Sigma-Aldrich in a 99+% formulation, catalog No. 23996-8.
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,150
Citations
H Morinaga, N Ogawa, M Sakamoto… - Journal of Polymer …, 2019 - Wiley Online Library
The thiol‐ene reaction between trans‐limonene oxide (trans‐LO) and ethane‐1,2‐dithiol in the presence of triethylborane affords a bio‐based bis‐functional epoxide (bis‐trans‐LO). …
Number of citations: 12 onlinelibrary.wiley.com
D Steiner, L Ivison, CT Goralski, RB Appell… - Tetrahedron …, 2002 - Elsevier
… a 1:1 mixture of cis-2 and trans-limonene oxide 1 as an efficient and easily scalable reaction … for the kinetic resolution of cis- and trans-limonene oxide. We report herein a simple and …
Number of citations: 96 www.sciencedirect.com
PC Andrews, M Blair, BH Fraser, PC Junk… - Tetrahedron …, 2006 - Elsevier
… 1 and that a kinetic separation of trans-limonene oxide 1 could be obtained if the reaction was … , reaction conditions the remaining unreacted trans-limonene oxide 1 could be isolated by …
Number of citations: 14 www.sciencedirect.com
EE Ferrandi, C Marchesi, C Annovazzi, S Riva… - …, 2015 - Wiley Online Library
… A straightforward one-step biocatalytic resolution of the (+)-cis/trans limonene oxide and the (−)-cis/trans-limonene oxide has been investigated. Epoxide hydrolases showing …
W Chrisman, JN Camara, K Marcellini, B Singaram… - Tetrahedron …, 2001 - Elsevier
… a 1:1 mixture of cis- and trans-limonene oxide in the presence of water as a catalyst. The β-amino alcohol obtained was derived from the trans-limonene oxide, and the unreacted cis-…
Number of citations: 74 www.sciencedirect.com
M Blair, PC Andrews, BH Fraser, CM Forsyth… - …, 2007 - thieme-connect.com
… In conclusion, it has been demonstrated that cis- and trans-limonene oxide hydrolyse at very different rates in a dilute acid solution, and therefore can be exploited to provide one of the …
Number of citations: 23 www.thieme-connect.com
SC SANTOSH KUMAR, JR Manjunatha… - Journal of Chemical …, 2014 - Springer
… Hence, a detail study was undertaken, which resulted in development of an efficient eco-friendly kinetic separation method for trans-limonene oxide. Scope of the reaction for kinetic …
Number of citations: 7 link.springer.com
C El Haimer, Y Lghazi, J Bahar, A Wakif… - Journal of the Indian …, 2022 - Elsevier
… and 1:1 mixture of cis and trans limonene oxide, was investigated. Density functional theory (… the attack of the secondary amine will occur on trans limonene oxide, which means that the …
Number of citations: 5 www.sciencedirect.com
RF Cotta, RA Martins, MM Pereira… - Applied Catalysis A …, 2019 - Elsevier
… In addition, we developed an efficient method for kinetic separation of trans-limonene oxide from commercial cis/trans-limonene oxide mixture and stereoselective synthesis of trans-…
Number of citations: 18 www.sciencedirect.com
LA Said, MM El Hammoumi, C El Haimer… - Journal of Molecular …, 2021 - Elsevier
… a 1: 1 mixture of cis and trans limonene oxide in the presence of … oxide, leaving trans- limonene oxide unreacted, the 3d … obtained and recovery of trans-limonene oxide as well as the …
Number of citations: 2 www.sciencedirect.com

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